6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
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Overview
Description
MMV000563 is a compound identified through high-throughput phenotypic screening of chemical libraries, specifically from the Malaria Box collection. This compound has shown potent antimalarial activity, making it a promising candidate for further research and development in the fight against malaria .
Mechanism of Action
Target of Action
It is part of the malaria drug accelerator (malda) consortium’s research, which focuses on linking phenotypic hits to function for malaria .
Mode of Action
It is known that the compound has shown efficacy againstPlasmodium falciparum, the parasite responsible for malaria . The compound’s interaction with its targets leads to the inhibition of the parasite’s growth and survival .
Biochemical Pathways
Compounds that target the parasite formate nitrite h±transporter (pffnt), responsible for lactate efflux and ph maintenance, demonstrate a profile of metabolic collapse . This suggests that GNF-Pf-5129 may similarly affect metabolic pathways in the parasite.
Result of Action
The result of GNF-Pf-5129’s action is the inhibition of Plasmodium falciparum growth and survival . This makes it a potential candidate for antimalarial drug development.
Preparation Methods
The synthesis of MMV000563 involves several steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Chemical Reactions Analysis
MMV000563 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV000563 has been extensively studied for its antimalarial properties. It has shown significant metabolic perturbations in in vitro cultures of Plasmodium falciparum, the parasite responsible for malaria. The compound’s ability to induce changes in essential metabolic pathways, such as isoprenoid biosynthesis and linolenic acid metabolism, highlights its potential as a lead compound for developing new antimalarial drugs .
Comparison with Similar Compounds
MMV000563 is unique compared to other antimalarial compounds due to its specific mode of action and the metabolic pathways it targets. Similar compounds include artemisinin, the 4-aminoquinolines, and atovaquone, which also target metabolic pathways in Plasmodium falciparum but through different mechanisms. The uniqueness of MMV000563 lies in its ability to induce changes in intermediates in essential metabolic pathways, making it a valuable addition to the arsenal of antimalarial drugs .
Properties
IUPAC Name |
11-(4-methoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2S/c1-26-15-12-10-14(11-13-15)23-20-21(16-6-2-3-7-17(16)22(20)25)24-18-8-4-5-9-19(18)27-23/h2-13,23-24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXCPELUXWSHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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